N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a sulfonamide group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the thiophene derivative: Starting with 5-chlorothiophene, various functional groups are introduced through reactions such as halogenation and substitution.
Attachment of the methoxyethyl group: This step involves the reaction of the thiophene derivative with a methoxyethylating agent under controlled conditions.
Formation of the tetrahydronaphthalene ring: This is achieved through cyclization reactions, often involving catalysts and specific reaction conditions to ensure the correct ring structure.
Introduction of the sulfonamide group: The final step involves the sulfonation of the tetrahydronaphthalene ring, followed by the attachment of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chlorothiophen-2-yl)methanamine
- 5-Chlorothiophene-2-boronic acid
- 4-(4-chlorothiophen-2-yl)thiazol-2-amine
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S2/c1-22-15(16-8-9-17(18)23-16)11-19-24(20,21)14-7-6-12-4-2-3-5-13(12)10-14/h6-10,15,19H,2-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJRFGBFBVBDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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